molecular formula C8H9FN2S B2413953 4-Fluoro-3-methylphenylthiourea CAS No. 929562-31-2

4-Fluoro-3-methylphenylthiourea

Cat. No.: B2413953
CAS No.: 929562-31-2
M. Wt: 184.23
InChI Key: XYVGPDSMFNFXMU-UHFFFAOYSA-N
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Description

Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . The general structure is R1R2N(CS)NR3R4. They are involved in a wide range of chemical reactions.


Synthesis Analysis

The synthesis of thioureas usually involves the reaction of amines with an isothiocyanate . Specific methods of synthesis can vary based on the desired thiourea derivative.


Molecular Structure Analysis

Thioureas have a planar structure around the sulfur atom, with the two amine groups in trans configuration . The exact structure can vary depending on the substituents attached to the nitrogen atoms.


Chemical Reactions Analysis

Thioureas are versatile compounds in organic synthesis. They can act as nucleophiles towards carbonyl compounds, forming an intermediate that can react with a variety of electrophiles .


Physical and Chemical Properties Analysis

Thioureas are typically solid at room temperature, and many are soluble in water or organic solvents . They can exhibit tautomerism, existing in equilibrium between thione and thiol forms .

Scientific Research Applications

Synthesis and Spectroscopic Properties

A study on the synthesis and spectroscopic properties of thiourea derivatives, including those related to 4-fluoro-3-methylphenylthiourea, demonstrated their potential as antimicrobial agents with antibiofilm properties. These compounds showed significant antipathogenic activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to grow in biofilms. The study suggests that the structural modification of thiourea derivatives can lead to the development of novel anti-microbial agents (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Antiproliferative Activity

Research into bisthiourea derivatives of dipeptide conjugated to fluoro-substituted benzodioxazoles has shown promising anti-inflammatory and antimicrobial properties. These molecules exhibited significant in vitro activity against various pathogens and were highlighted for their potential as novel therapeutic agents. The presence of fluorine atoms in the thiourea moiety contributed to their efficacy, suggesting the role of fluorine in enhancing biological activity (H. Kumara, D. M. Suyoga Vardhan, J. Kumar, D. Gowda, 2017).

DNA Binding and Biological Activities

The synthesis of new nitrosubstituted acyl thioureas, including fluorine-containing derivatives, has been explored for their potential in cancer treatment. Preliminary investigations into their DNA interaction suggest these compounds could possess anti-cancer potencies. Studies demonstrated that these compounds have significant binding constants with DNA, indicating their potential as anticancer agents through interactions with DNA (Shaista Tahir, A. Badshah, Raja Azadar Hussain, et al., 2015).

Electronic and Optical Properties

The influence of fluorination on the backbone of polythiophenes, including derivatives related to this compound, was studied. Fluorination was found to increase the ionization potential without significantly altering the optical band gap, suggesting its utility in tuning electronic properties for applications in organic electronics. The study highlighted the potential of fluorinated polythiophenes in improving charge carrier mobilities, which is crucial for the development of high-performance electronic devices (Z. Fei, Pierre Boufflet, S. Wood, et al., 2015).

Fluoro-materials in Organic Electronics

The application of fluoro-materials, such as those derived from this compound, as an anode buffer layer in organic electroluminescent devices has been investigated. The use of a small molecule fluoro-material demonstrated improvements in device efficiency, operational stability, and reduction in operating voltage. This highlights the role of fluorinated compounds in enhancing the performance of organic light-emitting devices (OLEDs) (D. Gao, Mei-Yee Chan, S. Tong, et al., 2004).

Safety and Hazards

Like all chemicals, the safety and hazards of thioureas depend on the specific compound and its concentration . Some thioureas are known to be toxic and may have other health hazards. Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information.

Future Directions

The future of thiourea research is broad and could involve the development of new synthetic methods, the discovery of new reactions, or the design of new materials . As our understanding of these compounds grows, so too will the potential applications.

Properties

IUPAC Name

(4-fluoro-3-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S/c1-5-4-6(11-8(10)12)2-3-7(5)9/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVGPDSMFNFXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929562-31-2
Record name (4-fluoro-3-methylphenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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